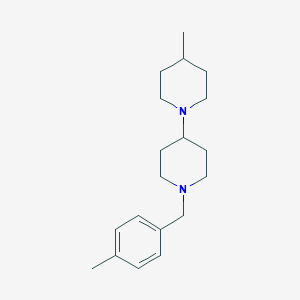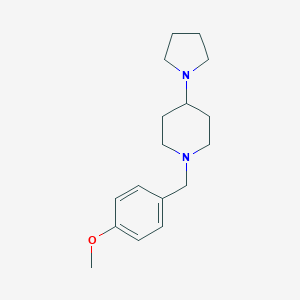![molecular formula C19H28N2O5 B247030 Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B247030.png)
Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate, commonly referred to as EDP-106, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. EDP-106 is a piperidine derivative that has been shown to have unique biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of EDP-106 involves its selective inhibition of certain ion channels, particularly the TRPV1 channel. This inhibition leads to a decrease in the influx of calcium ions into cells, which can have a range of physiological effects.
Biochemical and Physiological Effects:
EDP-106 has been shown to have a range of biochemical and physiological effects, including the inhibition of calcium influx, the modulation of neurotransmitter release, and the regulation of ion channel activity. These effects make EDP-106 a valuable tool for studying various biological processes, including pain perception, inflammation, and cellular signaling.
実験室実験の利点と制限
One of the main advantages of EDP-106 is its selectivity for certain ion channels, which allows for more precise and targeted experiments. However, one limitation of EDP-106 is its relatively short half-life, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research involving EDP-106. One area of interest is the use of EDP-106 as a tool for studying the role of TRPV1 channels in pain perception and inflammation. Additionally, there is potential for the development of new compounds based on the structure of EDP-106 that may have even greater selectivity and efficacy. Finally, there is potential for the use of EDP-106 in the development of new therapeutic agents for a range of diseases and conditions.
合成法
The synthesis of EDP-106 involves several steps, including the condensation of 2,4-dimethoxybenzaldehyde with methylamine, followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with ethyl 4-bromobutyrate to yield EDP-106.
科学的研究の応用
EDP-106 has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of EDP-106 as a tool for studying the role of various ion channels in biological processes. EDP-106 has been shown to selectively inhibit certain ion channels, making it a valuable tool for studying the physiological effects of these channels.
特性
製品名 |
Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate |
|---|---|
分子式 |
C19H28N2O5 |
分子量 |
364.4 g/mol |
IUPAC名 |
ethyl 1-[3-(2,4-dimethoxyanilino)-3-oxopropyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C19H28N2O5/c1-4-26-19(23)14-7-10-21(11-8-14)12-9-18(22)20-16-6-5-15(24-2)13-17(16)25-3/h5-6,13-14H,4,7-12H2,1-3H3,(H,20,22) |
InChIキー |
KVRXAXIARLEMRH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)OC)OC |
正規SMILES |
CCOC(=O)C1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2-Methoxy-5-methyl-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246949.png)
![2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-benzimidazole](/img/structure/B246951.png)
![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)
![4-[1-(3,4,5-Trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B246955.png)
![4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B246956.png)




![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)

